molecular formula C14H15F3N2 B11853961 3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-amine

3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-amine

Cat. No.: B11853961
M. Wt: 268.28 g/mol
InChI Key: JFFBSYFGZXYDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-amine is a quinoline derivative with significant potential in various scientific fields. Quinoline compounds are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-amine typically involves multi-step reactions. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . This intermediate undergoes further reactions to yield the desired quinoline derivative.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using eco-efficient and cost-effective protocols. Transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, are frequently employed due to their mild reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-amine has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities, such as inhibiting enzymes or binding to receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group significantly enhances its stability and bioactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C14H15F3N2

Molecular Weight

268.28 g/mol

IUPAC Name

2-methyl-3-propan-2-yl-7-(trifluoromethyl)quinolin-4-amine

InChI

InChI=1S/C14H15F3N2/c1-7(2)12-8(3)19-11-6-9(14(15,16)17)4-5-10(11)13(12)18/h4-7H,1-3H3,(H2,18,19)

InChI Key

JFFBSYFGZXYDSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=CC(=CC2=N1)C(F)(F)F)N)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.